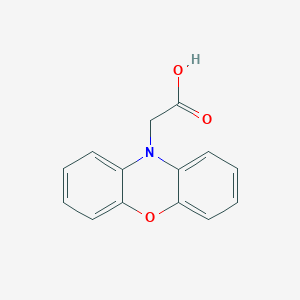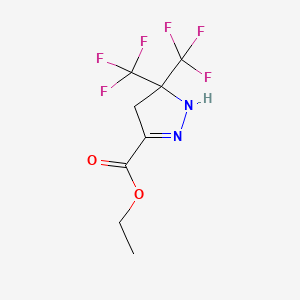
2-(Pentafluoroethyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentafluoroethyl)toluene is an organic compound with the molecular formula C9H7F5. It consists of a toluene moiety substituted with a pentafluoroethyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of the highly electronegative fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)toluene typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is facilitated by the generation of a pentafluoroethyl anion, which then reacts with the carbonyl compound . The reaction conditions often require low temperatures to stabilize the pentafluoroethyl anion, which is known to decompose at temperatures above -50°C .
Industrial Production Methods
Industrial production of this compound can be achieved using a microflow reactor, where pentafluoroethyl iodide and carbonyl compounds are reacted with methyllithium at low temperatures . This method allows for the efficient and scalable production of the compound, making it suitable for various industrial applications.
化学反応の分析
Types of Reactions
2-(Pentafluoroethyl)toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoroethyl group to less fluorinated derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluoroethyl ketones, while nitration can introduce nitro groups onto the aromatic ring .
科学的研究の応用
2-(Pentafluoroethyl)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants
作用機序
The mechanism by which 2-(Pentafluoroethyl)toluene exerts its effects is primarily through its interactions with other molecules via the highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pentafluoroethyl group can act as an electron-withdrawing group, affecting the electron density of the aromatic ring and making it more susceptible to electrophilic attack .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)toluene: Similar in structure but with fewer fluorine atoms, leading to different reactivity and properties.
2-(Heptafluoropropyl)toluene: Contains more fluorine atoms, which can further enhance its electron-withdrawing effects.
2-(Pentafluoroethyl)benzene: Lacks the methyl group present in 2-(Pentafluoroethyl)toluene, resulting in different chemical behavior.
Uniqueness
This compound is unique due to the specific positioning of the pentafluoroethyl group on the toluene moiety. This positioning influences its chemical reactivity and makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)







